molecular formula C12H19N3OS B7585265 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea

3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea

Cat. No. B7585265
M. Wt: 253.37 g/mol
InChI Key: OCGROZATNMORNO-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea, also known as EMTU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. EMTU is a type of urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins that play a role in the development and progression of disease. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to inhibit the activity of several enzymes that are involved in the metabolism of cancer cells, which may contribute to its anticancer properties. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea can inhibit the growth and proliferation of cancer cells, and it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is that it has been extensively studied and optimized for various scientific applications. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have high yields and purity, which makes it an ideal compound for laboratory experiments. One of the limitations of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its properties.

Future Directions

There are several future directions for 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea research. One potential direction is to investigate the potential use of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have potential neuroprotective properties, which may make it an ideal compound for the treatment of these diseases. Another potential direction is to investigate the use of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea in combination with other compounds, such as chemotherapy drugs, to enhance its anticancer properties. Finally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea, which may lead to the development of more targeted therapies based on its properties.
Conclusion:
In conclusion, 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is a promising compound that has been extensively studied for its potential use in various scientific applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and physiological effects have been investigated in detail. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has shown potential as an anticancer agent and as a treatment for Alzheimer's disease, and there are several future directions for 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea research, including investigating its potential use in the treatment of other diseases and developing targeted therapies based on its properties.

Synthesis Methods

3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with ethyl isocyanate in the presence of a base, and the reaction of 2-mercaptobenzothiazole with ethyl carbamate in the presence of a base. These methods have been optimized for the production of high-quality 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea with high yields and purity.

Scientific Research Applications

3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been studied extensively for its potential use in various scientific applications. One of the most promising applications of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is in the field of cancer research. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have anticancer properties, and it has been investigated as a potential chemotherapeutic agent. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.

properties

IUPAC Name

3-ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-3-13-12(16)15(2)8-11-14-9-6-4-5-7-10(9)17-11/h3-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGROZATNMORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)CC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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